NSC 42834

Descripción

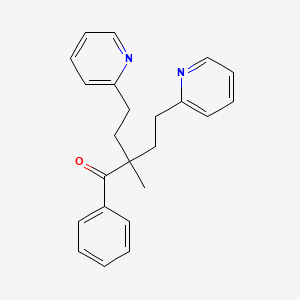

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-23(15-13-20-11-5-7-17-24-20,16-14-21-12-6-8-18-25-21)22(26)19-9-3-2-4-10-19/h2-12,17-18H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETYDCSRABYHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285798 | |

| Record name | JAK2 Inhibitor V, Z3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195371-52-9 | |

| Record name | JAK2 Inhibitor V, Z3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of NSC 42834 (Z3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 42834, also known as Z3, is a novel small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cytokine and growth factor signaling. Dysregulation of the JAK2 signaling pathway, often due to activating mutations such as V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of both wild-type (WT) and mutant forms of JAK2. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of JAK2 Autophosphorylation

The primary mechanism of action of this compound is the direct inhibition of JAK2's enzymatic activity. Specifically, it targets the autophosphorylation of JAK2, a critical step for its activation and the subsequent downstream signaling cascade. By binding to a pocket adjacent to the ATP-binding site of the JAK2 kinase domain, this compound effectively blocks the transfer of phosphate groups, thereby preventing the activation of JAK2.[1][2]

Quantitative Analysis of JAK2 Inhibition

The inhibitory potency of this compound against both wild-type and the constitutively active V617F mutant of JAK2 has been quantified through in vitro kinase assays.

| Target | Assay Type | IC50 (μM) |

| JAK2 (Wild-Type) | In vitro autophosphorylation | 10 - 30 |

| JAK2 (V617F Mutant) | In vitro autophosphorylation | 10 - 30 |

Table 1: Inhibitory activity of this compound against JAK2 autophosphorylation.[1][3]

Downstream Signaling Effects: Suppression of the JAK2/STAT3 Pathway

The inhibition of JAK2 autophosphorylation by this compound leads to a cascade of downstream effects, most notably the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Activated JAK2 normally phosphorylates STAT3, leading to its dimerization, nuclear translocation, and the transcription of target genes involved in cell proliferation, differentiation, and survival.

This compound effectively reduces the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in a dose-dependent manner in cell lines expressing the JAK2-V617F mutation, such as the human erythroleukemia cell line HEL 92.1.7.[1][4]

Visualization of the JAK2/STAT3 Signaling Pathway and this compound Inhibition

Caption: The JAK2/STAT3 signaling pathway is initiated by cytokine binding, leading to JAK2 autophosphorylation and subsequent STAT3 activation. This compound inhibits JAK2 autophosphorylation.

Cellular Effects: Inhibition of Proliferation and Induction of Cell Cycle Arrest

The suppression of the JAK2/STAT3 pathway by this compound translates into significant cellular effects, primarily the inhibition of proliferation and the induction of cell cycle arrest in cells dependent on JAK2 signaling.

Anti-proliferative Activity

This compound has been shown to significantly inhibit the proliferation of the JAK2-V617F-expressing human erythroleukemia cell line, HEL 92.1.7.[1][4] Furthermore, it inhibits the growth of hematopoietic progenitor cells isolated from patients with essential thrombocythemia (harboring the JAK2-V617F mutation) and polycythemia vera.[1]

| Cell Line / Primary Cells | Genetic Background | Effect of this compound |

| HEL 92.1.7 | JAK2-V617F homozygous | Significant inhibition of proliferation |

| Essential Thrombocythemia Progenitor Cells | JAK2-V617F | Inhibition of growth |

| Polycythemia Vera Progenitor Cells | JAK2-F537I | Inhibition of growth |

Table 2: Anti-proliferative effects of this compound on various cell types.[1]

Cell Cycle Arrest

The reduction in cell proliferation mediated by this compound is correlated with a marked cell cycle arrest.[1] Treatment of HEL 92.1.7 cells with this compound leads to an accumulation of cells in a specific phase of the cell cycle, preventing them from progressing to mitosis.

Visualization of Experimental Workflow for Cellular Effects

Caption: Experimental workflow for evaluating the cellular effects of this compound on JAK2-dependent cell lines.

Selectivity Profile

An important aspect of a targeted inhibitor is its selectivity. This compound has been shown to selectively inhibit JAK2 kinase function with no significant effect on other related kinases such as Tyk2 and c-Src at concentrations that inhibit JAK2.[1] This selectivity is crucial for minimizing off-target effects and potential toxicity.

Experimental Protocols

In Vitro JAK2 Autophosphorylation Assay

Objective: To determine the IC50 of this compound for the inhibition of JAK2 autophosphorylation.

Methodology:

-

Recombinant wild-type or V617F mutant JAK2 kinase is incubated in a kinase reaction buffer containing ATP and varying concentrations of this compound.

-

The reaction is allowed to proceed for a specified time at 30°C.

-

The reaction is stopped, and the level of phosphorylated JAK2 is determined, typically by ELISA or Western blot using an antibody specific for phosphorylated JAK2.

-

The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of JAK2-dependent cells.

Methodology:

-

HEL 92.1.7 cells are seeded in 96-well plates.[5]

-

Cells are treated with a range of concentrations of this compound or a vehicle control.

-

After a 48-72 hour incubation period, MTT reagent is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

Western Blot Analysis for Phosphorylated Proteins

Objective: To determine the effect of this compound on the phosphorylation status of JAK2 and STAT3.

Methodology:

-

HEL 92.1.7 cells are treated with various concentrations of this compound for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for p-JAK2, total JAK2, p-STAT3, and total STAT3.[6][7][8][9]

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of HEL 92.1.7 cells.

Methodology:

-

HEL 92.1.7 cells are treated with this compound or a vehicle control for 24-48 hours.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Conclusion

This compound (Z3) is a potent and selective inhibitor of JAK2 tyrosine kinase. Its mechanism of action is centered on the inhibition of JAK2 autophosphorylation, which leads to the suppression of the downstream JAK2/STAT3 signaling pathway. This, in turn, results in the inhibition of proliferation and the induction of cell cycle arrest in cancer cells that are dependent on hyperactive JAK2 signaling. The data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for myeloproliferative neoplasms and other JAK2-driven diseases.

References

- 1. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HEL 92.1.7 Cells [cytion.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to NSC 42834: A JAK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental considerations for NSC 42834, a known inhibitor of Janus kinase 2 (JAK2). The information is intended to support researchers and professionals in the fields of drug discovery and development.

Chemical Identity and Structure

This compound, also identified as JAK2 Inhibitor V and Z3, is a small molecule inhibitor. Its chemical identity is well-established through various analytical methods.

Chemical Structure:

The chemical structure of this compound is 2-methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one.

Molecular Formula: C₂₃H₂₄N₂O[1][2]

SMILES String: CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3[3]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 195371-52-9[1][2] |

| Molecular Weight | 344.45 g/mol [1][2] |

| Synonyms | JAK2 Inhibitor V, Z3[3] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below. It is important to note that some of these values are predicted and may vary from experimentally determined results.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | 520.4 ± 50.0 °C | Predicted |

| Density | 1.106 ± 0.06 g/cm³ | Predicted |

| pKa | 5.90 ± 0.12 | Predicted |

| logP | Not available | |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] |

Biological Activity and Mechanism of Action

This compound is recognized as an inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in cytokine and growth factor signaling.

Inhibition of JAK2

This compound inhibits the autophosphorylation of both wild-type JAK2 and its V617F mutant form, which is commonly associated with myeloproliferative neoplasms. The half-maximal inhibitory concentration (IC₅₀) for both forms is in the range of 10-30 µM.[5] This inhibition leads to the downregulation of the JAK-STAT signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, regulating processes such as cell proliferation, differentiation, and immune response. The binding of a ligand to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

JAK-STAT Signaling Pathway Inhibition by this compound

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. Below is a representative protocol for a cell-based JAK2 inhibition assay.

Cell-Based JAK2 Autophosphorylation Assay

This protocol is adapted from general procedures for assessing JAK2 inhibitor activity in a cellular context.

Objective: To determine the IC₅₀ of this compound for the inhibition of JAK2 autophosphorylation in a human cell line expressing either wild-type or mutant JAK2.

Materials:

-

Human erythroleukemia (HEL) cell line (expresses JAK2 V617F) or other suitable cell line.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and buffers.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total-JAK2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagent.

Experimental Workflow:

Caption: Workflow for a cell-based JAK2 autophosphorylation assay.

Procedure:

-

Cell Culture: Seed HEL cells at a density of 1 x 10⁶ cells/well in 6-well plates and culture overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or DMSO as a vehicle control. Incubate for 2-4 hours at 37°C.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-JAK2 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

-

Detection: Add ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Data Analysis: Strip the membrane and re-probe with an antibody against total JAK2 for normalization. Quantify the band intensities using image analysis software. Calculate the ratio of phospho-JAK2 to total JAK2 for each treatment. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.

Disclaimer: This document is intended for informational purposes for research and development professionals. This compound is for research use only and not for human or veterinary use. The information provided here is a compilation from publicly available sources and should not be considered as a substitute for a comprehensive safety assessment.

References

In-Depth Technical Guide: NSC 42834 (CAS Number: 195371-52-9)

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 42834, also known as Z3 or JAK2 Inhibitor V, is a small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors. Aberrant JAK2 activity has been implicated in various myeloproliferative neoplasms and other malignancies, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of JAK2. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 195371-52-9 |

| Synonyms | Z3, JAK2 Inhibitor V |

| Molecular Formula | C23H24N2O |

| Molecular Weight | 344.45 g/mol |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the autophosphorylation of both wild-type (WT) and mutant forms of JAK2, most notably the V617F mutation commonly found in myeloproliferative neoplasms.[1] The JAK-STAT signaling pathway is a critical cellular communication route involved in immunity, cell growth, and differentiation. Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.

By inhibiting JAK2, this compound effectively blocks the downstream phosphorylation of STAT3, a key mediator of cell proliferation and survival.[2] This disruption of the JAK2-STAT3 signaling cascade leads to cell cycle arrest and a reduction in the proliferation of cancer cells that are dependent on this pathway for their growth.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both wild-type and V617F mutant JAK2. The compound has also been shown to effectively inhibit the proliferation of cell lines expressing the JAK2-V617F mutation.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Reference |

| JAK2 (Wild-Type) | ~15 | [1] |

| JAK2 (V617F Mutant) | ~28 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Reference |

| HEL 92.1.7 (JAK2-V617F) | Proliferation | Significant inhibition | [2] |

| HEL 92.1.7 (JAK2-V617F) | Cell Cycle | Marked cell cycle arrest | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro JAK2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the autophosphorylation of JAK2.

Materials:

-

Recombinant human JAK2 (WT or V617F)

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Anti-phospho-JAK2 antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well microplates

Protocol:

-

Add 10 µL of various concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of recombinant JAK2 enzyme to each well.

-

Initiate the kinase reaction by adding 20 µL of ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Coat a separate high-binding 96-well plate with a capture antibody for JAK2.

-

Transfer the reaction mixture to the coated plate and incubate to allow for JAK2 binding.

-

Wash the plate to remove unbound components.

-

Add the anti-phospho-JAK2 antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After a final wash, add the chemiluminescent substrate and measure the signal using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Culture

The human erythroleukemia cell line HEL 92.1.7, which is homozygous for the JAK2-V617F mutation, is a suitable model for cellular assays.

Culture Conditions:

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Temperature: 37°C

-

Atmosphere: 5% CO2

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of this compound on the viability and proliferation of HEL 92.1.7 cells.

Materials:

-

HEL 92.1.7 cells

-

This compound

-

96-well cell culture plates

-

MTS reagent

Protocol:

-

Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000 cells/well.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of JAK2 and STAT3 in cells treated with this compound.

Materials:

-

HEL 92.1.7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate and imaging system

Protocol:

-

Treat HEL 92.1.7 cells with this compound or DMSO for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

After a final wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

HEL 92.1.7 cells

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat HEL 92.1.7 cells with this compound or DMSO for a specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel kinase inhibitor like this compound.

Conclusion

This compound is a valuable research tool for studying the JAK2 signaling pathway and its role in disease. Its ability to selectively inhibit JAK2 and its downstream effects on cell proliferation and survival make it a compound of interest for further investigation in the context of myeloproliferative neoplasms and other cancers driven by aberrant JAK2 activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

An In-Depth Technical Guide to NSC 42834 (Z3): A Selective JAK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 42834, also known as Z3 and JAK2 Inhibitor V, is a small molecule compound identified as a potent and selective inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its characterization. The information presented is intended to support researchers and professionals in the fields of oncology, hematology, and drug discovery in their exploration of JAK2 inhibition.

The JAK-STAT signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly through mutations in JAK2 such as the V617F mutation, is a hallmark of various myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This compound has emerged as a valuable tool for studying the pathological roles of JAK2 and as a potential lead compound for the development of targeted therapies.

Core Data Summary

The inhibitory activity of this compound has been quantified against both wild-type and mutant forms of JAK2. The following tables summarize the key quantitative data gathered from in vitro studies.

| Target | IC50 Value (µM) | Assay System | Reference |

| JAK2 (Wild-Type) | ~15 | Transfected COS-7 cells | [1] |

| JAK2 (V617F mutant) | ~28 | Transfected COS-7 cells | [1] |

| Parameter | Observation | Cell Line | Reference |

| Cell Proliferation | Significant inhibition | HEL 92.1.7 (homozygous for JAK2-V617F) | [2] |

| JAK2 Phosphorylation | Reduced | HEL 92.1.7 | [2] |

| STAT3 Phosphorylation | Reduced | HEL 92.1.7 | [2] |

| Cell Cycle | Arrest | HEL 92.1.7 | [2] |

| Selectivity | No significant inhibition of Tyk2 and c-Src | COS-7 cells and in vitro kinase assays | [2] |

Signaling Pathway

The primary target of this compound is JAK2, a key kinase in the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression, which in turn affects cell proliferation and survival. This compound exerts its effect by inhibiting the autophosphorylation of JAK2.

Caption: JAK-STAT Signaling Pathway Inhibition by this compound.

Experimental Protocols

Cell Culture and Maintenance

Cell Lines:

-

COS-7: African green monkey kidney fibroblast-like cells.

-

HEL 92.1.7: Human erythroleukemia cell line, homozygous for the JAK2-V617F mutation.[2]

Culture Medium:

-

COS-7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HEL 92.1.7: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4]

Culture Conditions:

-

Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Media should be changed every 2-3 days, and cells should be passaged upon reaching 80-90% confluency.

JAK2 Autophosphorylation Assay in Transfected COS-7 Cells

This assay is designed to assess the inhibitory effect of this compound on the autophosphorylation of both wild-type and mutant JAK2.

Materials:

-

COS-7 cells

-

Expression vectors for JAK2-WT and JAK2-V617F

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-JAK2, anti-phospho-JAK2 (Tyr1007/1008)

-

Protein A/G agarose beads for immunoprecipitation

-

SDS-PAGE and Western blot reagents

Procedure:

-

Seed COS-7 cells in 6-well plates and grow to 70-80% confluency.

-

Transfect cells with either JAK2-WT or JAK2-V617F expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified duration (e.g., 16 hours). A DMSO control should be included.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

For immunoprecipitation, incubate an equal amount of protein from each sample with an anti-JAK2 antibody, followed by the addition of protein A/G agarose beads.

-

Wash the immunoprecipitates and resuspend in sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-phospho-JAK2 (Tyr1007/1008) antibody, followed by a secondary antibody.

-

Strip the membrane and re-probe with an anti-JAK2 antibody to determine total JAK2 levels.

-

Visualize the bands using a chemiluminescence detection system and quantify the band intensities.

Cell Viability Assay (MTT Assay) in HEL 92.1.7 Cells

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

HEL 92.1.7 cells

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed HEL 92.1.7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0 to 100 µM) for 48-72 hours. Include a DMSO control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Western Blot Analysis of Phospho-JAK2 and Phospho-STAT3 in HEL 92.1.7 Cells

This protocol is for determining the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT3 in a cell line with constitutively active JAK2.

Materials:

-

HEL 92.1.7 cells

-

This compound (dissolved in DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Seed HEL 92.1.7 cells and grow to a suitable density.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Harvest and lyse the cells.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-JAK2, p-STAT3, total JAK2, total STAT3, and the loading control.

-

Incubate with appropriate secondary antibodies.

-

Visualize and quantify the bands. The levels of phosphorylated proteins should be normalized to their respective total protein levels.

Experimental Workflows

Inhibitor Screening and Validation Workflow

Caption: Workflow for the discovery and validation of this compound.

Cell-Based Assay Workflow for Characterizing this compound

Caption: Workflow for cell-based characterization of this compound.

Conclusion

This compound (Z3) is a specific inhibitor of JAK2 that has demonstrated efficacy in cellular models driven by both wild-type and mutant forms of the kinase. Its ability to reduce JAK2 and STAT3 phosphorylation, inhibit cell proliferation, and induce cell cycle arrest makes it an invaluable research tool. The data and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of JAK2 inhibition and to aid in the development of novel treatments for myeloproliferative neoplasms and other diseases associated with aberrant JAK2 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Tyrosine Kinase-Driven Networks of Novel Long Non-coding RNAs and Their Molecular Targets in Myeloproliferative Neoplasms [frontiersin.org]

- 4. ashpublications.org [ashpublications.org]

Unveiling the Biological Activity of NSC 42834: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 42834, also known as JAK2 Inhibitor V and Z3, has been identified as a specific small-molecule inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, effects on cellular signaling, and its potential as a therapeutic agent. The information presented is collated from foundational research to serve as a detailed resource for professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of JAK2 Autophosphorylation

This compound exerts its biological activity primarily through the inhibition of the autophosphorylation of both wild-type (WT) JAK2 and its constitutively active mutant form, V617F.[1][2][3][4][5] The JAK2 V617F mutation is a key driver in many myeloproliferative neoplasms (MPNs), making its inhibition a critical therapeutic strategy.

Quantitative Inhibition Data

The inhibitory potency of this compound against JAK2 autophosphorylation has been determined through in vitro kinase assays.

| Target | IC50 (µM) | Cell Line | Reference |

| JAK2 (Wild-Type) | 10-30 | Transfected BSC-40 cells | |

| JAK2 (V617F Mutant) | 10-30 | Transfected BSC-40 cells |

Impact on Cellular Signaling and Proliferation

The inhibition of JAK2 by this compound leads to downstream effects on cellular signaling pathways that are critical for cell growth and proliferation. Specifically, this compound has been shown to reduce the tyrosine phosphorylation of STAT3, a key downstream effector of JAK2.[1] This disruption of the JAK2-STAT3 signaling axis culminates in cell cycle arrest and a significant inhibition of proliferation in cell lines expressing the JAK2-V617F mutation.[1]

Signaling Pathway Diagram

Caption: JAK2-STAT3 signaling pathway and the inhibitory action of this compound.

Selectivity Profile

A crucial aspect of a targeted inhibitor is its selectivity. Studies have demonstrated that this compound is selective for JAK2, with no significant inhibitory activity observed against other tyrosine kinases such as Tyk2 and c-Src at concentrations where JAK2 is effectively inhibited.[1][4][6]

Effects on Hematopoietic Progenitor Cells

Importantly, the biological activity of this compound extends to primary patient-derived cells. The compound has been shown to inhibit the growth of hematopoietic progenitor cells isolated from patients with essential thrombocythemia harboring the JAK2-V617F mutation and from a polycythemia vera patient with a JAK2-F537I mutation.[1] This indicates its potential therapeutic relevance in treating myeloproliferative disorders.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the biological activity of this compound, based on the foundational research.

In Vitro JAK2 Autophosphorylation Assay

This assay is designed to quantify the direct inhibitory effect of this compound on JAK2 kinase activity.

Workflow Diagram:

Caption: Workflow for the in vitro JAK2 autophosphorylation assay.

Methodology:

-

Cell Culture and Transfection: BSC-40 cells are cultured and transfected with plasmids encoding either wild-type JAK2 or the V617F mutant.

-

Compound Treatment: Transfected cells are treated with a range of concentrations of this compound.

-

Cell Lysis: Following treatment, cells are lysed to extract total protein.

-

Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated JAK2 and total JAK2.

-

Densitometry: The intensity of the bands corresponding to phosphorylated JAK2 is quantified and normalized to total JAK2 levels to determine the extent of inhibition.

Cell Proliferation Assay

This assay assesses the impact of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Human erythroleukemia cells (HEL 92.1.7), which endogenously express the JAK2-V617F mutation, are seeded in microplates.

-

Compound Incubation: Cells are incubated with various concentrations of this compound for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT or WST-1 assay, which quantifies metabolic activity as a proxy for cell number.

-

Data Analysis: The results are used to determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).

Conclusion

This compound is a selective inhibitor of JAK2 autophosphorylation, demonstrating activity against both wild-type and the clinically relevant V617F mutant. Its ability to disrupt the JAK2-STAT3 signaling pathway, leading to cell cycle arrest and inhibition of proliferation in malignant cells, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics for JAK2-driven diseases. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | JAK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 6. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Validation Studies of NSC 42834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for NSC 42834, a small molecule inhibitor of Janus kinase 2 (JAK2). The document details the quantitative data from key experiments, the methodologies employed, and visual representations of the signaling pathways and experimental workflows.

Core Target and Mechanism of Action

This compound, also known as JAK2 Inhibitor V or Z3, has been identified as a selective inhibitor of JAK2 tyrosine kinase. It effectively inhibits the autophosphorylation of both wild-type (WT) JAK2 and its constitutively active mutant form, JAK2-V617F, which is frequently implicated in myeloproliferative neoplasms.[1][2] The inhibitory activity of this compound has been demonstrated to be dose-dependent, with IC50 values for autophosphorylation ranging between 10 and 30 μM.[3]

The primary mechanism of action of this compound is the suppression of the JAK2/STAT3 signaling pathway. By inhibiting JAK2 phosphorylation, it consequently blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the target validation studies of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Enzyme | This compound Concentration (μM) | Inhibition of Autophosphorylation | Reference |

| JAK2-WT | 10 - 30 | IC50 | [3] |

| JAK2-V617F | 10 - 30 | IC50 | [3] |

| Tyk2 | Not specified | No effect | [1][2] |

| c-Src | Not specified | No effect | [1][2] |

Table 2: Cellular Activity in HEL 92.1.7 Cells (JAK2-V617F positive)

| Parameter | This compound Concentration (μM) | Time Point | Observed Effect | Reference |

| Cell Proliferation | 25 | 48 hours | Significant inhibition | [1][2] |

| JAK2 Phosphorylation | 25 | 48 hours | Dramatic reduction | [2] |

| STAT3 Phosphorylation | 25 | 48 hours | Reduced levels | [1][2] |

| Cell Cycle | 25 | 48 hours | G1 phase arrest, decrease in S phase | [2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the target validation of this compound.

In Vitro JAK2 Autophosphorylation Assay

-

Objective: To determine the inhibitory effect of this compound on the autophosphorylation of wild-type and V617F mutant JAK2.

-

Cell Lines: Murine pro-B Ba/F3 cells engineered to express either human JAK2-WT or JAK2-V617F.

-

Protocol:

-

Cells were cultured and expanded under standard conditions.

-

Prior to the experiment, cells were starved of growth factors to reduce basal kinase activity.

-

Cells were then treated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified incubation period.

-

Following treatment, cells were lysed to extract total protein.

-

For JAK2-WT expressing cells, JAK2 was immunoprecipitated using a specific polyclonal antibody.

-

The immunoprecipitated samples (for JAK2-WT) or total cell lysates (for JAK2-V617F) were resolved by SDS-PAGE.

-

Western blotting was performed using a phospho-specific antibody against the activation loop of JAK2 (pY1007/pY1008) to detect the level of autophosphorylation.

-

The membranes were subsequently stripped and re-probed with an anti-JAK2 antibody to confirm equal protein loading.

-

The intensity of the phosphorylated JAK2 bands was quantified and normalized to the total JAK2 levels to determine the dose-dependent inhibition and calculate the IC50 value.[2]

-

Cellular Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cells expressing the JAK2-V617F mutation.

-

Cell Line: Human erythroleukemia cell line HEL 92.1.7, which is homozygous for the JAK2-V617F mutation.

-

Protocol:

-

HEL 92.1.7 cells were seeded in multi-well plates at a defined density.

-

Cells were treated with a final concentration of 25 μM this compound or DMSO.

-

Cell proliferation was measured at various time points (e.g., 24, 48, 72 hours) using a standard method such as the MTT assay or by direct cell counting using a hemocytometer and trypan blue exclusion to assess viability.

-

The percentage of viable cells in the treated group was calculated relative to the DMSO-treated control group.[2]

-

Western Blot Analysis of JAK2 and STAT3 Phosphorylation in Cells

-

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of JAK2 and its downstream target STAT3 in a cellular context.

-

Cell Line: HEL 92.1.7.

-

Protocol:

-

HEL 92.1.7 cells were treated with 25 μM this compound or DMSO for various time points.

-

Total protein was extracted from the cells using a suitable lysis buffer.

-

For total JAK2 phosphorylation, JAK2 was immunoprecipitated using an anti-JAK2 antibody.

-

The immunoprecipitated samples and total cell lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting was performed using the following primary antibodies: anti-phosphotyrosine to detect total tyrosine phosphorylated JAK2, and a phospho-specific STAT3 antibody.

-

Membranes were then stripped and re-probed with antibodies against total JAK2 and total STAT3 to ensure equal protein loading.

-

The band intensities were quantified to determine the change in phosphorylation levels upon treatment with this compound.[2]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its validation.

References

- 1. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

NSC 42834: A Technical Guide for Cancer Research

An In-Depth Overview of a Selective JAK2 Inhibitor for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 42834, also known as Z3, is a small molecule inhibitor that demonstrates selective activity against Janus kinase 2 (JAK2), a key enzyme in the signaling pathways that regulate cell growth and proliferation. Research has identified this compound as an inhibitor of both the wild-type (WT) and the V617F mutant forms of JAK2, the latter being a prevalent driver mutation in myeloproliferative neoplasms (MPNs). By inhibiting JAK2 autophosphorylation, this compound effectively downregulates the JAK/STAT signaling cascade, leading to reduced phosphorylation of STAT3, cell cycle arrest, and a subsequent decrease in the proliferation of cancer cells dependent on this pathway. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailed experimental protocols, and a visual representation of its mechanism of action.

Core Mechanism of Action

This compound functions as a selective inhibitor of JAK2 tyrosine kinase.[1][2] It targets the autophosphorylation of both wild-type JAK2 and its constitutively active V617F mutant form.[1][2] This inhibition of JAK2 activity leads to a downstream reduction in the tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The diminished activation of STAT3, a critical transcription factor for genes involved in cell proliferation and survival, results in cell cycle arrest and the suppression of pathologic cell growth.[1] Studies have shown that this compound is selective for JAK2, with no significant inhibitory effects on Tyk2 or c-Src kinases.[1][2]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative effects in preclinical studies, particularly in cell lines harboring the JAK2-V617F mutation.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Key Findings | IC50 | Reference |

| JAK2 Autophosphorylation | - | Inhibition of wild-type JAK2 | ~15 µM | [3] |

| JAK2 Autophosphorylation | - | Inhibition of JAK2-V617F mutant | ~28 µM | [3] |

| Cell Proliferation | HEL 92.1.7 (human erythroleukemia, homozygous for JAK2-V617F) | Dose-dependent inhibition of cell proliferation. | Not explicitly stated, but significant effects observed at 10-30 µM. | [1] |

| Cell Cycle Analysis | HEL 92.1.7 | Induction of cell cycle arrest in G1 phase. | - | [1] |

| Colony Formation | Hematopoietic progenitor cells from an essential thrombocythemia patient (JAK2-V617F positive) | Inhibition of hematopoietic colony growth. | - | [1] |

| Colony Formation | Hematopoietic progenitor cells from a polycythemia vera patient (JAK2-F537I positive) | Inhibition of hematopoietic colony growth. | - | [1] |

Quantitative Analysis of Cell Cycle Distribution

Treatment of HEL 92.1.7 cells with this compound resulted in a marked arrest in the G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S phase.

Table 2: Effect of this compound on Cell Cycle Distribution of HEL 92.1.7 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control (DMSO) | 45% | 40% | 15% | [1] |

| This compound (30 µM) | 65% | 20% | 15% | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary research characterizing this compound (Z3).[1]

Cell Culture

-

Cell Line: HEL 92.1.7 (ATCC TIB-180), a human erythroleukemia cell line homozygous for the JAK2-V617F mutation.[4]

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

-

Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 30 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This protocol is for detecting the phosphorylation status of JAK2 and STAT3.

-

Cell Treatment: Plate HEL 92.1.7 cells and treat with this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat HEL 92.1.7 cells with this compound or vehicle control for 48 hours.

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL).

-

Propidium Iodide Staining: Add propidium iodide (PI) solution to a final concentration of 50 µg/mL.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Future Directions and Conclusion

The preclinical data for this compound strongly suggest its potential as a targeted therapeutic agent for cancers driven by aberrant JAK2 signaling, particularly myeloproliferative neoplasms with the JAK2-V617F mutation. Its selectivity for JAK2 over other kinases is a promising characteristic for minimizing off-target effects.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

In Vivo Efficacy: While in vitro studies are promising, the efficacy of this compound in animal models of myeloproliferative neoplasms needs to be established.[5][6][7][8][9]

-

Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship in vivo, is crucial for clinical translation.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents could lead to more effective treatment strategies.

-

Resistance Mechanisms: Identifying potential mechanisms of resistance to this compound will be important for long-term therapeutic success.

References

- 1. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HEL 92.1.7 Cells [cytion.com]

- 5. researchgate.net [researchgate.net]

- 6. Limited efficacy of BMS-911543 in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloproliferative Neoplasm Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo ablation of NF-κB cascade effectors alleviates disease burden in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NSC 42834 in the JAK/STAT Signal Transduction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 42834, also known as JAK2 Inhibitor V or Z3, is a small molecule inhibitor that selectively targets the Janus kinase 2 (JAK2) protein. This technical guide provides a comprehensive overview of the role of this compound in modulating the JAK/STAT signal transduction pathway, a critical signaling cascade involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, particularly myeloproliferative neoplasms and other cancers. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and the JAK/STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of signal transduction for a wide array of cytokines and growth factors. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for these extracellular signals, translating them into changes in gene expression.

The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to regulate gene transcription.

This compound has been identified as a specific inhibitor of JAK2, targeting its autophosphorylation. This inhibitory action effectively blocks the downstream signaling cascade, making this compound a valuable tool for studying the physiological and pathological roles of the JAK2/STAT pathway and a potential lead compound for therapeutic development.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the JAK2 kinase domain. By binding to the ATP-binding pocket of JAK2, it prevents the transfer of a phosphate group from ATP to tyrosine residues on JAK2 itself (autophosphorylation) and on its downstream substrates, including the cytokine receptors and STAT proteins. This inhibition of JAK2 autophosphorylation is a critical step in halting the propagation of the signal.

The inhibitory effect of this compound has been demonstrated against both the wild-type (WT) JAK2 and its constitutively active mutant form, V617F, which is frequently found in myeloproliferative neoplasms. The inhibition of JAK2 leads to a reduction in the phosphorylation of downstream signaling molecules, most notably STAT3, which in turn suppresses the transcription of target genes involved in cell proliferation and survival.

Quantitative Data

The inhibitory potency of this compound against JAK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

| Target | IC50 (µM) |

| JAK2 (Wild-Type) | 10 - 30 |

| JAK2 (V617F Mutant) | 10 - 30 |

Table 1: Inhibitory concentration (IC50) of this compound against wild-type and V617F mutant JAK2.

Cellular Effects of this compound

The inhibition of the JAK2/STAT pathway by this compound translates into several observable cellular effects:

-

Reduced Cell Proliferation: this compound has been shown to inhibit the proliferation of cancer cell lines that are dependent on JAK2 signaling.

-

Decreased STAT3 Phosphorylation: Treatment with this compound leads to a dose-dependent reduction in the levels of phosphorylated STAT3 (p-STAT3), a key downstream effector of JAK2.

-

Cell Cycle Arrest: By inhibiting the signaling pathways that drive cell cycle progression, this compound can induce cell cycle arrest, often at the G1/S transition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in signal transduction pathways.

In Vitro JAK2 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2.

Materials:

-

Recombinant human JAK2 (wild-type or V617F mutant)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

This compound (in a suitable solvent like DMSO)

-

Detection reagents (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme or a fluorescence-based detection system)

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in the kinase buffer.

-

In each well of the assay plate, add the recombinant JAK2 enzyme.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using the chosen detection method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated JAK2 and STAT3

This method is used to assess the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT3 in whole cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line with active JAK2 signaling)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (e.g., WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

This compound

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells at a known density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Methodological & Application

Application Notes and Protocols for NSC 42834: An In Vitro Inhibitor of JAK2 Kinase

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NSC 42834 (also known as JAK2 Inhibitor V or Z3) is a small molecule inhibitor targeting the Janus kinase 2 (JAK2) protein.[1][2] It has been identified as an inhibitor of the autophosphorylation of both wild-type JAK2 and its constitutively active mutant form, JAK2-V617F, which is frequently associated with myeloproliferative neoplasms.[1][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on JAK2 signaling and cell proliferation.

Mechanism of Action

This compound functions as a specific inhibitor of JAK2 tyrosine kinase.[3] The JAK/STAT signaling pathway is crucial for various cellular processes, including proliferation and differentiation.[4][5] Cytokines binding to their receptors activate JAK2, which then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4][6][7] Activated STATs dimerize, translocate to the nucleus, and regulate gene expression. In certain hematologic malignancies, mutations like JAK2-V617F lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[5] this compound inhibits the initial autophosphorylation of JAK2, thereby blocking the downstream signaling cascade.[1][3]

Data Presentation

Table 1: this compound Compound Details

| Parameter | Value |

| Alternate Names | JAK2 Inhibitor V, Z3 |

| Molecular Formula | C₂₃H₂₄N₂O |

| Molecular Weight | 344.46 g/mol |

| CAS Number | 195371-52-9 |

| Solubility | Soluble in DMSO or Ethanol |

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Target | IC₅₀ | Reference |

| JAK2 Autophosphorylation | - | JAK2 (Wild-Type & V617F) | 10-30 µM | [1] |

| Cell Proliferation | HEL 92.1.7 | JAK2-V617F expressing cells | Significant inhibition | [1][3] |

Mandatory Visualizations

Figure 1. Simplified signaling pathway of JAK2/STAT3 and the inhibitory action of this compound.

Figure 2. General experimental workflow for evaluating this compound in vitro.

Experimental Protocols

Protocol 1: Cell Culture and Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of the JAK2-V617F-positive human erythroleukemia cell line, HEL 92.1.7.

Materials:

-

HEL 92.1.7 cell line (ATCC® TIB-180™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed HEL 92.1.7 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. The final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value for cell proliferation.

Protocol 2: Western Blot Analysis of JAK2 and STAT3 Phosphorylation

This protocol details the procedure to evaluate the inhibitory effect of this compound on the phosphorylation of JAK2 and its downstream target STAT3 in HEL 92.1.7 cells.

Materials:

-

Cultured and treated HEL 92.1.7 cells (from a 6-well plate format)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-JAK2 (Tyr1007/1008)

-

Rabbit anti-JAK2

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-STAT3

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Treat HEL 92.1.7 cells (seeded in 6-well plates) with various concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) for 2-4 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Researchers should consult relevant literature and safety data sheets before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JAK2 Inhibitor V - LKT Labs [lktlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 5. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK2/STAT3 signaling pathway activation mediates tumor angiogenesis by upregulation of VEGF and bFGF in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NSC 42834 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 42834 is a small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways initiated by various cytokines and growth factors. Dysregulation of the JAK2 signaling pathway, often due to activating mutations such as V617F, is a key driver in myeloproliferative neoplasms (MPNs). This compound has been shown to inhibit the autophosphorylation of both wild-type and V617F mutant forms of JAK2. This document provides detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its ability to inhibit JAK2 signaling and reduce the viability of cancer cells dependent on this pathway.

The primary assay described herein utilizes the human erythroleukemia (HEL) 92.1.7 cell line, which harbors the JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway and cytokine-independent growth. The protocols detail methods to assess target engagement by measuring the phosphorylation of the downstream effector STAT3, and to evaluate the functional consequence of JAK2 inhibition on cell viability.

Data Presentation

The inhibitory activity of this compound on JAK2 and its effect on cell viability can be quantified and summarized for comparative analysis.

| Compound | Target | Assay Type | Cell Line | IC50 (µM) |

| This compound | JAK2 (WT) | Kinase Assay | - | 10 - 30 |

| This compound | JAK2 (V617F) | Kinase Assay | - | 10 - 30 |

| This compound | JAK2 (V617F) | Cell Viability | HEL 92.1.7 | To be determined |